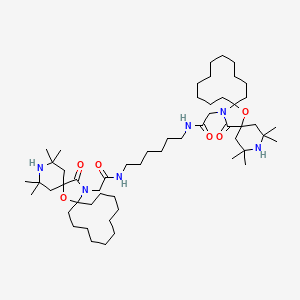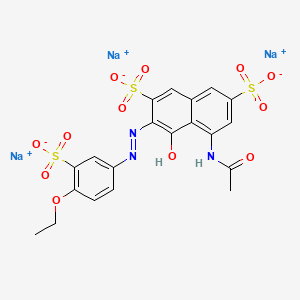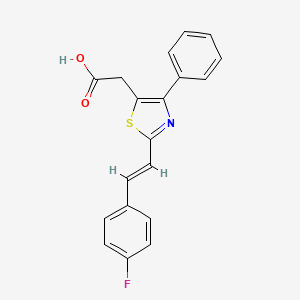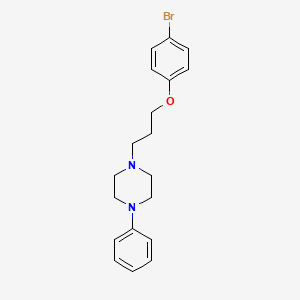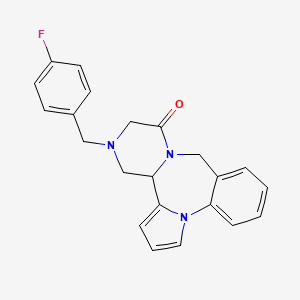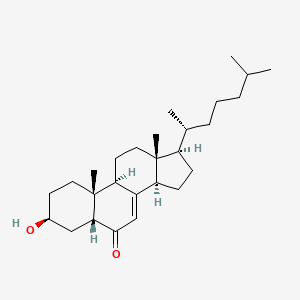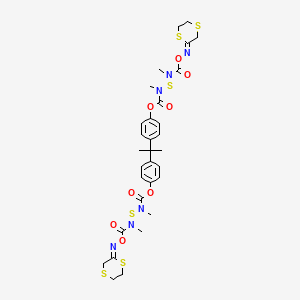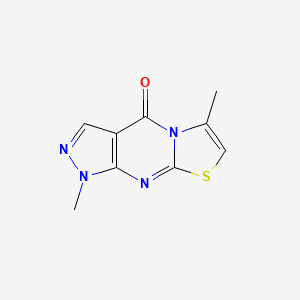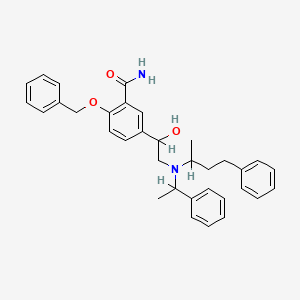
4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione is an organic compound that belongs to the class of imines and furandiones This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furandione oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl or furan derivatives.
Applications De Recherche Scientifique
4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol
- 3-Methylmethcathinone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione stands out due to its unique combination of a furan ring, a phenyl group, and an imine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
88556-38-1 |
|---|---|
Formule moléculaire |
C19H15NO3 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
4-[C-methyl-N-(3-methylphenyl)carbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C19H15NO3/c1-12-7-6-10-15(11-12)20-13(2)16-17(21)19(22)23-18(16)14-8-4-3-5-9-14/h3-11H,1-2H3 |
Clé InChI |
CYAJXAUZBJGRLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=C(C)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


